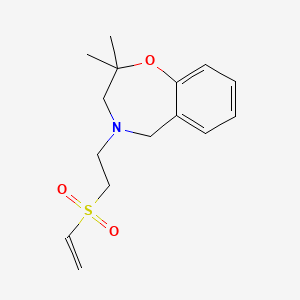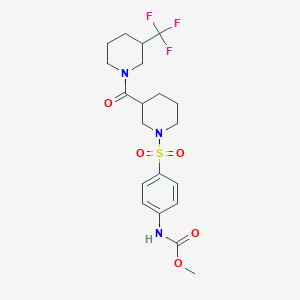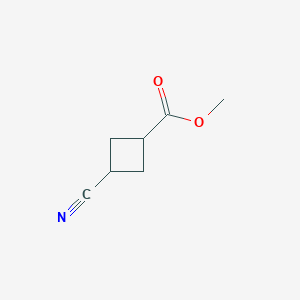
Methyl 3-cyanocyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-cyanocyclobutanecarboxylate” is a chemical compound with the CAS Number: 1823933-96-5 and a molecular weight of 139.15 . It is a pale-yellow to yellow-brown liquid . The IUPAC name for this compound is methyl 3-cyanocyclobutane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C7H9NO2 . The InChI code for this compound is 1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 139.15 . The compound is stored at a temperature between 2-8°C .Scientific Research Applications
Electrocyclic Reactions and Ring Transformations
Research has shown that compounds similar to methyl 3-cyanocyclobutanecarboxylate undergo interesting transformations under specific conditions. For instance, the study of methyl 3-formylcyclobutene-3-carboxylate, which shares a structural motif with this compound, revealed that thermolysis could afford products formed by electrocyclization. This process highlights the dynamic behavior of cyclobutene derivatives in ring-opening reactions, confirming theoretical predictions about the competition between ester and formyl groups for control of torquoselectivity in electrocyclic reactions (S. Niwayama & K. Houk, 1992).
Organic Synthesis and Molecular Complexity
In the realm of organic synthesis, this compound could potentially serve as a precursor or intermediate in synthesizing complex molecules. For example, methylenecyclopropanes, which resemble the core structure of this compound, have been utilized in various reactions to rapidly generate molecular complexity. These reactions, mediated by Lewis or Brønsted acids, include ring expansions, cycloadditions, and acylation reactions, demonstrating the versatility of small-ring compounds in synthetic chemistry (M. Shi, Jianmei Lu, Yin Wei, & Lixiong Shao, 2012).
Novel Diterpenoids Discovery
In the field of natural product discovery, compounds structurally related to this compound have been identified as components of marine organisms, leading to the discovery of novel diterpenoids. These compounds, with their unique and complex structures, have shown significant biological activities, such as inhibiting protein tyrosine phosphatase 1B (PTP1B), which is relevant for understanding cellular signaling pathways and developing therapeutic agents (Lin-Fu Liang et al., 2013).
Mechanisms of DNA Repair
Research into DNA repair mechanisms has revealed the role of compounds that can influence the methylation status of DNA, indirectly related to this compound's chemical class. For example, the AlkB protein repairs DNA alkylation damage through an oxidative mechanism, challenging the traditional views on DNA repair pathways. This insight into the molecular basis of alkylation repair has implications for understanding carcinogenesis and developing novel cancer therapies (S. Trewick et al., 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 3-cyanocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQZDACGFMNBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

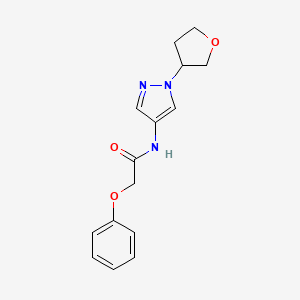

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)
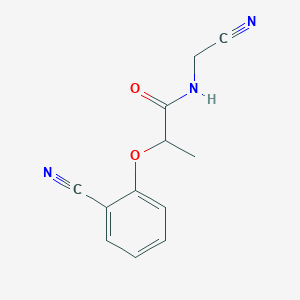
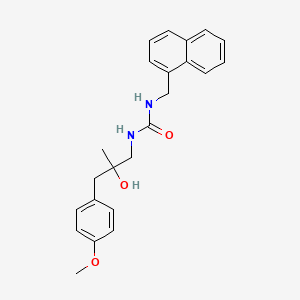
![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)
![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)
